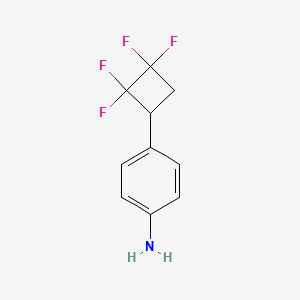

4-(2,2,3,3-Tetrafluorocyclobutyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F4N |

|---|---|

Molecular Weight |

219.18 g/mol |

IUPAC Name |

4-(2,2,3,3-tetrafluorocyclobutyl)aniline |

InChI |

InChI=1S/C10H9F4N/c11-9(12)5-8(10(9,13)14)6-1-3-7(15)4-2-6/h1-4,8H,5,15H2 |

InChI Key |

OYEHRWHVODYPGD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,2,3,3 Tetrafluorocyclobutyl Aniline and Its Precursors

Retrosynthetic Analysis of 4-(2,2,3,3-Tetrafluorocyclobutyl)aniline (B6273705)

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection pathways. The most common and industrially relevant approach involves a late-stage C-N bond formation.

C-N Bond Disconnection: This strategy disconnects the aniline (B41778) C-N bond, leading to a key intermediate, 1-bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene (B1318672) , and an ammonia (B1221849) equivalent. This pathway is advantageous as it leverages the well-established palladium-catalyzed amination methodologies, such as the Buchwald-Hartwig reaction. nih.govorganic-chemistry.org

Aryl-Cyclobutyl C-C Bond Disconnection: An alternative disconnection breaks the bond between the phenyl and cyclobutyl rings. This points to a reaction between a tetrafluorocyclobutyl electrophile and an aniline or a protected aniline derivative, such as 4-bromoaniline. This route could be achieved via a Friedel-Crafts-type alkylation. wikipedia.orgmt.com

The first strategy is often preferred due to the robustness and high functional group tolerance of modern C-N coupling reactions.

Synthesis of the 2,2,3,3-Tetrafluorocyclobutyl Subunit

The 2,2,3,3-tetrafluorocyclobutane skeleton is typically synthesized via the thermal [2+2] cycloaddition of tetrafluoroethylene (TFE) . nih.gov While the Woodward-Hoffmann rules predict that thermal [2+2] cycloadditions of alkenes are symmetry-forbidden, the reaction proceeds with highly electrophilic fluoroalkenes like TFE, likely through a diradical intermediate. kyushu-u.ac.jpyoutube.com This process, often conducted at elevated temperatures, results in the formation of octafluorocyclobutane. Subsequent selective reduction or functionalization is then required to obtain the desired tetrafluorocyclobutane scaffold.

To couple the cyclobutyl ring to the aromatic system, a suitable precursor is necessary. A plausible route to the key intermediate, 1-bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene , involves an electrophilic aromatic substitution. A Friedel-Crafts alkylation of bromobenzene with a reactive tetrafluorocyclobutyl species, such as 3,3,4,4-tetrafluorocyclobut-1-ene, in the presence of a Lewis acid catalyst like Aluminium chloride (AlCl₃) , can be envisioned. wikipedia.orgmt.comnih.gov The bromo-substituent on the starting material acts as an ortho-, para-director, leading to the desired para-substituted product, favored sterically.

Direct Amination Routes for the Synthesis of this compound

The final step in the primary synthetic strategy is the formation of the aniline C-N bond from the aryl halide intermediate.

Palladium-catalyzed C-N cross-coupling has become a cornerstone of modern organic synthesis for constructing arylamine bonds. organic-chemistry.org These reactions provide a general and efficient method for coupling aryl halides with a wide variety of nitrogen nucleophiles. The challenge in synthesizing primary anilines like the target molecule is preventing the over-arylation that leads to diarylamine byproducts. Historically, this has been managed through the use of ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, which require a subsequent hydrolysis step. researchgate.net

More recent advancements have enabled the direct use of ammonia or its simple salts. acs.org The development of specialized ligand systems has been crucial in overcoming the challenges associated with the low nucleophilicity of ammonia and the potential for catalyst deactivation.

The Buchwald-Hartwig amination is the premier palladium-catalyzed method for C-N bond formation. organic-chemistry.org The reaction typically employs a catalytic system composed of a palladium precursor, a bulky, electron-rich phosphine (B1218219) ligand, and a base.

For the synthesis of this compound from 1-bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene , a direct amination protocol using an ammonia source is ideal. Recent research has demonstrated successful aminations of aryl chlorides and bromides using aqueous ammonia in the presence of a hydroxide (B78521) base. nih.govnih.govacs.org This is made possible by new-generation ligands, such as KPhos, which are resistant to the harsh, aqueous conditions and effectively suppress the formation of undesired diarylamine and phenol (B47542) byproducts. nih.govacs.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of ammonia, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the primary aniline and regenerate the catalyst.

Below is a table showing representative conditions for a Buchwald-Hartwig amination of a generic aryl bromide with an ammonia source, illustrating the typical parameters for such a transformation.

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | Aryl Bromide (e.g., 1-bromo-4-tert-butylbenzene) | |

| Amine Source | Aqueous Ammonia (NH₄OH) or Ammonium (B1175870) Sulfate ((NH₄)₂SO₄) | acs.orgnih.gov |

| Palladium Precursor | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) | acs.orgnih.gov |

| Ligand | KPhos or AdBippyPhos | nih.gov |

| Base | Potassium Hydroxide (KOH) or Sodium tert-butoxide (NaOtBu) | acs.orgnih.gov |

| Solvent | t-Amyl alcohol or Dioxane | acs.orgnih.gov |

| Temperature | 100-110 °C | acs.orgnih.gov |

| Catalyst Loading | 0.5 - 2.0 mol % Pd | acs.orgnih.gov |

Copper-Catalyzed Amination Methodologies

The formation of the carbon-nitrogen bond in aryl amines can be effectively achieved through copper-catalyzed cross-coupling reactions. These methods, often referred to as Ullmann-type or Goldberg reactions, provide a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org The synthesis of this compound via this route typically starts with an aryl halide precursor, such as 1-bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene.

The classical Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a stoichiometric amount of copper, often at high temperatures (frequently over 200°C) and in polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl.

Modern advancements have introduced catalytic systems that operate under milder conditions. These systems typically employ a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in combination with a ligand. Ligands play a crucial role in stabilizing the copper catalyst, enhancing its solubility, and facilitating the catalytic cycle. Diamines, such as 1,10-phenanthroline, and amino acids are common ligands that promote the reaction efficiently. unito.it

The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed amination of aryl halides. wikipedia.org For the synthesis of this compound, the reaction would involve coupling 1-bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene with an ammonia source. Due to the challenges of using ammonia directly, ammonia equivalents like formamide (B127407) or acetamide (B32628), followed by hydrolysis, or the use of aqueous ammonia can be employed. organic-chemistry.org

Table 1: Typical Conditions for Copper-Catalyzed Amination

| Parameter | Condition | Rationale/Notes |

| Aryl Halide | 1-bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | Aryl bromides and iodides are more reactive than chlorides. wikipedia.org |

| Amine Source | Aqueous Ammonia, NaN₃, L-proline | Direct use of ammonia gas is challenging; various ammonia surrogates can be used. |

| Catalyst | CuI, Cu₂O, CuO | Copper(I) salts are generally more active, though Cu(II) sources can be effective. wikipedia.orgthieme-connect.de |

| Ligand | 1,10-Phenanthroline, L-proline, Ethylene (B1197577) glycol | Ligands enhance catalyst activity and allow for milder reaction temperatures. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the deprotonation of the amine/ammonia source. |

| Solvent | DMF, DMSO, NMP, Toluene | High-boiling polar aprotic solvents are commonly used. |

| Temperature | 100-210 °C | Modern ligand systems have significantly lowered the required temperatures compared to traditional Ullmann conditions. wikipedia.org |

Reductive Amination Pathways to this compound

Reductive amination is a highly versatile and widely used method for forming C-N bonds, constituting a significant portion of such reactions in pharmaceutical synthesis. nih.gov This process involves two key steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the target amine. harvard.edu For the synthesis of this compound, this pathway would commence with 4-(2,2,3,3-tetrafluorocyclobutyl)benzaldehyde.

The reaction is typically performed as a one-pot synthesis where the aldehyde reacts with an ammonia source (e.g., ammonia, ammonium acetate, or ammonium formate) to form an intermediate imine in situ. This imine is then immediately reduced to the primary amine. nih.govorganic-chemistry.org

A crucial aspect of this method is the choice of reducing agent. The reagent must selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde. nih.gov While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the aldehyde. masterorganicchemistry.com Milder and more selective reducing agents are therefore preferred.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), often referred to as STAB, is an exceptionally mild and selective reagent for reductive aminations. nih.govharvard.edu It is less reactive towards ketones and aldehydes but readily reduces the protonated imine. The reaction is often carried out in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF), sometimes with the addition of acetic acid to catalyze imine formation. harvard.edu Another common reagent is sodium cyanoborohydride (NaBH₃CN), which is stable under mildly acidic conditions (pH 6-7) where iminium ion formation is favored. harvard.edu However, concerns over the toxicity of cyanide byproducts have led to a preference for STAB. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and highly selective for imines over aldehydes/ketones; non-toxic byproducts. nih.govharvard.edu |

| Sodium Cyanoborohydride | NaBH₃CN | Effective at mildly acidic pH; selective for iminium ions; toxic cyanide byproducts. harvard.edumasterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Can be used, often after pre-formation of the imine; less selective and can reduce the starting aldehyde. organic-chemistry.orgmasterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Raney Ni) | A "green" option that produces water as the only byproduct; requires specialized equipment. nih.gov |

Green Chemistry Considerations in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

For Copper-Catalyzed Amination pathways, green improvements focus on several areas:

Catalyst Systems: The use of highly efficient, low-loading catalysts reduces metal waste. Developing recyclable and reusable catalysts, such as copper nanoparticles supported on magnetic substrates (e.g., CuFe₂O₄), allows for easy separation and reuse, minimizing copper contamination in waste streams. mdpi.com

Solvents: Traditional high-boiling polar aprotic solvents like DMF and NMP are effective but pose environmental and health risks. Research has focused on using water as a reaction medium, which is non-toxic, non-flammable, and inexpensive. thieme-connect.de The use of specific ligands, such as bis(cyclohexanone) oxalyldihydrazone (BCO), has been shown to facilitate copper-catalyzed aminations in pure water. thieme-connect.de

Energy Efficiency: Employing more active catalyst systems that operate at lower temperatures reduces energy consumption.

For Reductive Amination pathways, green strategies include:

Reducing Agents: Catalytic hydrogenation (H₂ over a metal catalyst) is an atom-economical and clean alternative to hydride reagents. The only byproduct is water. However, it requires careful handling of hydrogen gas.

Solvents: Replacing chlorinated solvents like dichloroethane with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or carrying out the reaction under solvent-free conditions can significantly improve the environmental profile of the process. organic-chemistry.org

One-Pot Reactions: The one-pot nature of direct reductive amination is inherently green as it eliminates the need for intermediate workup and purification steps, saving time, solvents, and energy. nih.gov

Stereoselective Synthesis of Chiral Analogs of this compound

The core structure of this compound is achiral. However, the synthesis of chiral analogs, where stereocenters are introduced into the molecule, is of significant interest for applications in pharmaceuticals and materials science. Chirality could be introduced by modifying the substitution pattern on the cyclobutane (B1203170) ring, for example, creating a 1,3-disubstituted analog, or by adding a chiral center elsewhere in the molecule.

One primary strategy for synthesizing chiral analogs involves asymmetric reductive amination . This can be achieved by reacting a prochiral ketone precursor, such as 1-(4-(2,2,3,3-tetrafluorocyclobutyl)phenyl)ethan-1-one, with an ammonia source in the presence of a chiral catalyst and a reducing agent. Chiral metal complexes, particularly those of iridium and rhodium with chiral phosphine or diamine ligands, are often employed for the asymmetric hydrogenation of C=N bonds.

Another approach is a biomimetic reductive amination process. This involves an azomethine-azomethine isomerization. For instance, imines derived from fluorinated ketones can undergo isomerization in the presence of a base. nih.gov If a chiral amine (e.g., benzylamine (B48309) derived from a natural amino acid) is used to form the initial imine, a diastereoselective isomerization could potentially lead to a chiral amine product after subsequent chemical modifications.

The synthesis could also rely on obtaining a chiral precursor through enantioselective synthesis or resolution . For example, a racemic aldehyde or ketone precursor could be resolved using chiral chromatography or classical resolution with a chiral resolving agent. Alternatively, an asymmetric synthesis could be developed to produce an enantiomerically enriched fluorinated cyclobutane building block, which is then converted to the final chiral aniline analog.

Reactivity Profiles and Transformational Chemistry of 4 2,2,3,3 Tetrafluorocyclobutyl Aniline

Reactivity of the Aniline (B41778) Nitrogen in 4-(2,2,3,3-Tetrafluorocyclobutyl)aniline (B6273705)

The lone pair of electrons on the nitrogen atom of the amino group is central to its reactivity, allowing it to function as both a nucleophile and a base. However, the strong electron-withdrawing inductive effect of the 2,2,3,3-tetrafluorocyclobutyl group reduces the electron density on the nitrogen, thereby moderating its reactivity compared to unsubstituted aniline.

The amino group of this compound readily participates in nucleophilic substitution reactions with various electrophiles. Common transformations include acylation, alkylation, and sulfonylation.

Acylation: The reaction with acyl halides or acid anhydrides yields the corresponding N-acyl derivatives (amides). This transformation is often used to protect the amino group or to modulate its directing effect in subsequent aromatic substitution reactions. For instance, reacting the aniline with acetyl chloride in the presence of a mild base would produce N-(4-(2,2,3,3-tetrafluorocyclobutyl)phenyl)acetamide.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control and may result in mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. Alternative methods, such as reductive amination or transition-metal-catalyzed N-alkylation with alcohols, offer more selective pathways. researchgate.netresearchgate.netnih.gov

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of stable sulfonamides. Visible-light-mediated methods using sulfonyl fluorides have also been developed for the synthesis of sulfonylated anilines. frontiersin.org

The table below summarizes typical nucleophilic reactions involving the amino group.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | N-Alkylated Aniline |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

The primary reaction involving electrophilic attack on the amino nitrogen is diazotization. This process involves the treatment of the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.orgresearchgate.net

The reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻). The resulting 4-(2,2,3,3-tetrafluorocyclobutyl)benzenediazonium chloride is a versatile intermediate. Diazonium salts are valuable in organic synthesis and can undergo a variety of subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents onto the aromatic ring. organic-chemistry.org The process is generally efficient, although the stability of the diazonium salt can be influenced by reaction conditions and the nature of the counterion. organic-chemistry.orgicrc.ac.ir

Aromatic Electrophilic Substitution Reactions on the Phenyl Ring of this compound

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The outcome of these reactions is controlled by the combined electronic effects of the substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). byjus.com Conversely, the tetrafluorocyclobutyl group is deactivating due to the strong inductive electron withdrawal (-I effect) of the fluorine atoms.

The activating effect of the amino group generally overrides the deactivating effect of the fluorinated substituent, making the ring more reactive than benzene (B151609) but less reactive than aniline. The substitution pattern is overwhelmingly directed to the positions ortho and para to the amino group. However, the significant steric bulk of the tetrafluorocyclobutyl group at the para position hinders attack at the adjacent ortho positions (positions 2 and 6), making the remaining ortho position (position 3 and 5, which are meta to the tetrafluorocyclobutyl group) the primary sites for electrophilic attack.

Halogenation introduces halogen atoms onto the aromatic ring. tcichemicals.com

Bromination: The high reactivity of aniline derivatives often leads to polybromination when treated with bromine water. byjus.com For a controlled monosubstitution on this compound, milder conditions are necessary. The use of reagents like N-bromosuccinimide (NBS) or carrying out the reaction in less polar solvents can favor the formation of the monobromo product, predominantly 2-bromo-4-(2,2,3,3-tetrafluorocyclobutyl)aniline.

Chlorination: Direct chlorination with reagents like chlorine gas or N-chlorosuccinimide (NCS) can also be achieved. beilstein-journals.org Similar to bromination, controlling the reaction to achieve selective monochlorination at the ortho position is the primary synthetic goal. Protocols using copper(II) chloride in ionic liquids have been shown to achieve regioselective para-chlorination for many unprotected anilines, though the directing effects in this specific substrate would favor the ortho position. beilstein-journals.orgnih.gov

The table below illustrates potential halogenation reactions.

| Reaction | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)aniline |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-4-(2,2,3,3-tetrafluorocyclobutyl)aniline |

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is complicated. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, leading to a significant amount of the meta-nitro product. doubtnut.com To circumvent this, the amino group is typically first protected by acylation. The resulting acetamide (B32628) is still an ortho, para-director but is less activating, which prevents polysubstitution and avoids the formation of the anilinium ion. Nitration of N-(4-(2,2,3,3-tetrafluorocyclobutyl)phenyl)acetamide would yield the ortho-nitro derivative, which can then be hydrolyzed to give 2-nitro-4-(2,2,3,3-tetrafluorocyclobutyl)aniline.

Sulfonation: Treatment of anilines with concentrated or fuming sulfuric acid leads to sulfonation. byjus.com The reaction with this compound is expected to yield the corresponding amino-benzenesulfonic acid, with the sulfonic acid group (-SO₃H) introduced at the ortho position to the amino group. The product exists as a zwitterion, also known as an inner salt. byjus.com

Friedel-Crafts reactions are generally not successful on anilines or their derivatives. byjus.comstackexchange.com The basic nitrogen of the amino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. stackexchange.com This interaction forms a complex that deactivates the catalyst and places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards further electrophilic attack. stackexchange.comyoutube.com

To perform a Friedel-Crafts reaction, the amino group must first be protected, typically through conversion to an amide (e.g., an acetamide). stackexchange.com The resulting N-(4-(2,2,3,3-tetrafluorocyclobutyl)phenyl)acetamide is no longer strongly basic and can undergo Friedel-Crafts acylation or alkylation. The acyl or alkyl group is directed to the ortho position relative to the amide group. A subsequent hydrolysis step is required to remove the protecting group and regenerate the amine functionality. google.comresearchgate.net

Reactivity of the Tetrafluorocyclobutyl Moiety

The 2,2,3,3-tetrafluorocyclobutyl group is a defining feature of the molecule, conferring significant chemical stability. This stability arises from the high strength of the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds within the saturated four-membered ring.

Stability and Inertness under Various Reaction Conditions

The tetrafluorocyclobutyl moiety is characterized by its considerable inertness under a wide range of synthetic conditions. The C-F bonds are highly polarized and strong, making them resistant to cleavage by common nucleophiles and electrophiles. This inherent stability is a hallmark of many fluoroalkyl groups. rsc.org Consequently, the tetrafluorocyclobutyl ring typically remains intact during standard organic transformations targeting other parts of the molecule, such as reactions involving the aniline functional group.

The ring is generally stable under both acidic and basic conditions that are not extreme. For instance, it can withstand conditions used for the formation and cleavage of many common protecting groups. nih.govresearchgate.net It is also stable to many oxidizing and reducing agents that would otherwise affect more labile functional groups. This robustness allows the tetrafluorocyclobutyl group to be carried through multi-step syntheses without modification, serving as a stable, lipophilic building block that can modify the steric and electronic properties of the parent molecule.

Potential for Ring-Opening or Functionalization under Extreme Conditions

Despite its general stability, the tetrafluorocyclobutyl ring can undergo decomposition under extreme thermal stress. Studies on the gas-phase thermal decomposition of 1,1,2,2-tetrafluorocyclobutane (B8731081) have shown that the ring can break apart at very high temperatures, typically in the range of 485–593°C. rsc.org Under these conditions, the molecule follows two primary unimolecular decomposition pathways. The first and major pathway is a cycloreversion that yields two molecules of 1,1-difluoroethylene. The second, minor pathway involves the cleavage of different C-C bonds to produce ethylene (B1197577) and tetrafluoroethylene. rsc.orgrsc.org

These reactions are driven by the release of ring strain inherent in the cyclobutane (B1203170) structure. However, the energy required to initiate this decomposition is substantial, underscoring the ring's stability under typical laboratory conditions. Functionalization of the C-F bonds is exceptionally difficult and would require harsh conditions, such as treatment with highly reactive organometallic reagents or radical initiators, which are generally not compatible with the aniline portion of the molecule. Therefore, for most practical synthetic purposes, the tetrafluorocyclobutyl moiety is considered a highly stable and inert substituent.

Coupling Reactions Involving this compound

The aromatic aniline portion of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. To participate in these reactions, the aniline's amino group must first be converted into a suitable functional group, such as a halide, triflate, or boronic acid derivative. The Sandmeyer reaction, for example, can transform the amino group into a bromide or iodide, creating an ideal substrate for cross-coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. fishersci.co.uk A derivative of this compound, such as 4-bromo-1-(2,2,3,3-tetrafluorocyclobutyl)benzene, would be an excellent substrate for this reaction. It could be coupled with a wide array of aryl- or vinylboronic acids to generate complex biaryl structures.

Alternatively, the aniline could be converted to the corresponding boronic acid or boronic ester. This would involve diazotization followed by reaction with a boron source or an iridium-catalyzed C-H borylation reaction. This boronic acid derivative could then be coupled with various aryl or vinyl halides. chemimpex.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1-(CF₂)₄H-Ph | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 95 |

| 2 | 4-Bromo-1-(CF₂)₄H-Ph | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 90 | 92 |

| 3 | 4-Bromo-1-(CF₂)₄H-Ph | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 88 |

| 4 | 4-Bromo-1-(CF₂)₄H-Ph | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 70 | 85 |

Note: The data in this table are representative examples based on established Suzuki-Miyaura reaction protocols for similar fluorinated aryl bromides and are presented for illustrative purposes.

Sonogashira and Heck Coupling Reactions

The Sonogashira and Heck reactions are palladium-catalyzed couplings that form C-C bonds with alkynes and alkenes, respectively.

The Sonogashira coupling typically pairs a terminal alkyne with an aryl or vinyl halide. nih.govdntb.gov.ua An aryl iodide derivative, such as 4-iodo-1-(2,2,3,3-tetrafluorocyclobutyl)benzene, would be a highly reactive partner for this transformation, readily coupling with various terminal alkynes under mild, copper-co-catalyzed or copper-free conditions. rsc.orgorganic-chemistry.org

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. rsc.org The same aryl halide derivatives of this compound could be used to introduce a vinyl group, such as a styrene (B11656) or acrylate (B77674) moiety, onto the aromatic ring.

Table 2: Representative Conditions for Sonogashira and Heck Reactions

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Sonogashira | 4-Iodo-1-(CF₂)₄H-Ph | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | THF | 65 | 94 |

| Sonogashira | 4-Bromo-1-(CF₂)₄H-Ph | 1-Octyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 89 |

| Heck | 4-Iodo-1-(CF₂)₄H-Ph | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 91 |

| Heck | 4-Bromo-1-(CF₂)₄H-Ph | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 130 | 87 |

Note: The data in this table are representative examples based on established protocols for similar aryl halides and are presented for illustrative purposes.

Stille and Negishi Coupling Reactions

The Stille and Negishi couplings offer alternative, powerful strategies for C-C bond formation, utilizing organotin and organozinc reagents, respectively.

For the Stille coupling , one would need to synthesize an organostannane derivative, such as 4-(tributylstannyl)-1-(2,2,3,3-tetrafluorocyclobutyl)benzene. youtube.com This could be achieved by converting the corresponding aryl bromide into a Grignard or organolithium reagent, followed by quenching with tributyltin chloride. This organostannane could then be coupled with a variety of electrophiles, including aryl halides, triflates, and acyl chlorides.

For the Negishi coupling , an organozinc reagent is required. This is typically prepared in situ from the corresponding aryl bromide or iodide by reaction with activated zinc metal or by transmetalation from an organolithium or Grignard reagent. nih.gov This organozinc species is highly reactive and can be coupled with a broad range of aryl, vinyl, and even alkyl halides under palladium or nickel catalysis.

Table 3: Representative Conditions for Stille and Negishi Reactions

| Reaction | Nucleophile | Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Stille | 4-((CF₂)₄H)Ph-SnBu₃ | 4-Iodo-toluene | Pd(PPh₃)₄ | Toluene | 110 | 88 |

| Stille | 4-((CF₂)₄H)Ph-SnBu₃ | Benzoyl chloride | Pd₂(dba)₃ / P(furyl)₃ | THF | 60 | 85 |

| Negishi | 4-((CF₂)₄H)Ph-ZnBr | 2-Chloropyridine | Pd(dppf)Cl₂ | THF | 65 | 90 |

| Negishi | 4-((CF₂)₄H)Ph-ZnBr | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | DMA | 80 | 93 |

Note: The data in this table are representative examples based on established protocols for similar organometallic reagents and are presented for illustrative purposes.

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in oxidation and reduction reactions is primarily dictated by the chemistry of the aromatic amino group, modulated by the electronic influence of the 4-(2,2,3,3-tetrafluorocyclobutyl) substituent. The highly fluorinated cyclobutyl group is generally considered to be electron-withdrawing, which can influence the electron density on the aniline nitrogen and the aromatic ring, thereby affecting the rates and outcomes of these transformations.

Oxidation Chemistry

The oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, and azobenzenes, depending on the oxidant and reaction conditions.

Formation of Nitroso and Nitro Derivatives: The primary amino group of anilines can be oxidized to a nitroso (-NO) and subsequently to a nitro (-NO₂) group. The oxidation of substituted anilines to their corresponding nitroso derivatives can be achieved using reagents like hydrogen peroxide in the presence of a catalyst. nih.gov For instance, various substituted anilines have been successfully oxidized to nitrosobenzenes using 35% hydrogen peroxide with a peroxotungstophosphate catalyst. nih.gov Further oxidation to the nitro derivative is also possible. The electron-withdrawing nature of the tetrafluorocyclobutyl group would likely influence the susceptibility of the amino group to oxidation.

Formation of Azo Compounds: The oxidation of anilines can also lead to the formation of symmetrical azo compounds (Ar-N=N-Ar). This transformation is often observed when anilines are treated with certain oxidizing agents. For example, the oxidation of various substituted anilines with tetrabutylammoniumbromochromate (TBABC) in an aqueous acetic acid medium has been shown to produce the corresponding azobenzenes. researchgate.net The reaction is typically first order with respect to the aniline, the oxidant, and is catalyzed by acid. researchgate.netorientjchem.org The reaction proceeds through the formation of a Cr(IV) intermediate. orientjchem.org It is plausible that the oxidation of this compound under similar conditions would yield 1,2-bis(4-(2,2,3,3-tetrafluorocyclobutyl)phenyl)diazene.

Azo Coupling Reactions: While not a direct oxidation of the aniline itself, the diazotization of the amino group followed by coupling with an activated aromatic compound is a key transformation. The amino group of this compound can be converted to a diazonium salt (Ar-N₂⁺) using sodium nitrite in an acidic medium, typically at low temperatures (0-5 °C). wikipedia.orgicrc.ac.ir This diazonium salt is an electrophile that can then react with electron-rich aromatic compounds, such as phenols or other anilines, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgunb.ca This reaction results in the formation of brightly colored azo dyes. wikipedia.orgunb.ca The rate and success of the coupling reaction are dependent on the reactivity of the coupling partner. For example, coupling with phenols is typically faster at high pH. wikipedia.org

Reduction Chemistry

The primary focus of reduction chemistry involving anilines often pertains to the reduction of nitro groups to form the aniline itself. However, the aromatic ring of the aniline can also be reduced under certain conditions.

Reduction of the Aromatic Ring: The catalytic hydrogenation of aromatic rings is generally more challenging than for other functional groups. scribd.com However, under forcing conditions, such as high pressure and temperature with catalysts like Raney nickel or ruthenium, the benzene ring of anilines can be reduced to a cyclohexylamine. scribd.com Platinum and rhodium catalysts can also be effective, sometimes under milder conditions. For instance, benzene can be reduced to cyclohexane (B81311) using platinum oxide in acetic acid. scribd.com It is expected that the aromatic ring of this compound could be hydrogenated to yield 4-(2,2,3,3-tetrafluorocyclobutyl)cyclohexanamine, although the specific conditions required would need experimental determination. The choice of catalyst is crucial, as some catalysts like palladium can promote hydrogenolysis of other functional groups. scribd.com

The table below summarizes the potential oxidation and reduction products of this compound based on the general reactivity of anilines.

Table 1: Potential Oxidation and Reduction Products of this compound

| Starting Material | Reaction Type | Potential Product | General Reagents/Conditions |

|---|---|---|---|

| This compound | Oxidation | 1-Nitroso-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | H₂O₂/Catalyst nih.gov |

| This compound | Oxidation | 1-Nitro-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | Stronger oxidizing agents |

| This compound | Oxidative Coupling | 1,2-Bis(4-(2,2,3,3-tetrafluorocyclobutyl)phenyl)diazene | Tetrabutylammoniumbromochromate researchgate.net |

Derivatization Strategies and Functional Group Interconversions of 4 2,2,3,3 Tetrafluorocyclobutyl Aniline

Acylation and Sulfonylation of the Aniline (B41778) Nitrogen

The nucleophilic nitrogen atom of the primary amino group in 4-(2,2,3,3-Tetrafluorocyclobutyl)aniline (B6273705) readily reacts with acylating and sulfonylating agents. These reactions are fundamental transformations for protecting the amino group or for synthesizing biologically active amides and sulfonamides. libretexts.org

Acylation is typically achieved by treating the aniline with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or by using aqueous conditions with immediate addition of a base like sodium acetate. libretexts.org For instance, reaction with acetyl chloride or acetic anhydride yields the corresponding N-acetyl derivative. This transformation is often employed to reduce the activating effect of the amino group in subsequent electrophilic aromatic substitution reactions. libretexts.org

Sulfonylation involves the reaction of the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride, usually in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) (Hinsberg test conditions). This reaction produces stable sulfonamides, a structural motif present in many pharmaceutical compounds. frontiersin.org

| Reactant | Product Name | Reaction Type |

|---|---|---|

| Acetyl Chloride | N-(4-(2,2,3,3-Tetrafluorocyclobutyl)phenyl)acetamide | Acylation |

| p-Toluenesulfonyl Chloride | 4-Methyl-N-(4-(2,2,3,3-tetrafluorocyclobutyl)phenyl)benzenesulfonamide | Sulfonylation |

Alkylation of the Amino Group

The amino group of this compound can undergo N-alkylation, a key process for the synthesis of secondary and tertiary amines. researchgate.netnih.gov Direct alkylation with alkyl halides is a common method, though it can sometimes be challenging to control and may result in a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. The reaction's outcome is influenced by the stoichiometry of the reactants and the reaction conditions.

Alternative strategies, such as reductive amination, provide a more controlled route to mono-alkylation. This involves the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. Another effective method is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents in the presence of a transition metal catalyst, releasing water as the only byproduct. researchgate.net

| Reactant | Product Name | Reaction Type |

|---|---|---|

| Iodomethane | N-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)aniline | Alkylation |

| Benzyl Bromide | N-Benzyl-4-(2,2,3,3-tetrafluorocyclobutyl)aniline | Alkylation |

Diazotization and Subsequent Transformations of the Diazonium Salt

The primary aromatic amino group of this compound can be converted into a diazonium salt. organic-chemistry.orglibretexts.org This transformation is achieved by treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgmasterorganicchemistry.com The resulting 4-(2,2,3,3-Tetrafluorocyclobutyl)benzenediazonium salt is a highly valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. organic-chemistry.org

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to install halide and cyano groups onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.com This transformation is catalyzed by copper(I) salts. byjus.comnih.gov

Chlorination and Bromination: Treatment of the 4-(2,2,3,3-Tetrafluorocyclobutyl)benzenediazonium chloride or bromide salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr), respectively, results in the formation of the corresponding aryl chloride or aryl bromide. masterorganicchemistry.com

Cyanation: Similarly, reacting the diazonium salt with copper(I) cyanide (CuCN) introduces a nitrile group onto the aromatic ring, yielding 4-(2,2,3,3-Tetrafluorocyclobutyl)benzonitrile. masterorganicchemistry.com This nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to other functional derivatives.

| Reagent | Product Name | Reaction Name |

|---|---|---|

| Copper(I) Chloride | 1-Chloro-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | Sandmeyer Reaction |

| Copper(I) Bromide | 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene (B1318672) | Sandmeyer Reaction |

| Copper(I) Cyanide | 4-(2,2,3,3-Tetrafluorocyclobutyl)benzonitrile | Sandmeyer Reaction |

While the Sandmeyer reaction is effective for chlorination, bromination, and cyanation, it is not used for fluorination. The introduction of a fluorine atom onto the aromatic ring from the diazonium salt is accomplished via the Balz-Schiemann reaction. wikipedia.orgtaylorfrancis.com This two-step process involves first treating the diazonium salt with fluoroboric acid (HBF₄). masterorganicchemistry.comtaylorfrancis.com This causes the precipitation of the relatively stable aryldiazonium tetrafluoroborate (B81430) salt. taylorfrancis.com In the second step, gentle heating of this isolated salt causes it to decompose, yielding the aryl fluoride, nitrogen gas, and boron trifluoride (BF₃). wikipedia.org This method is a crucial tool for the synthesis of specific fluoroaromatic compounds. taylorfrancis.comresearchgate.netresearchgate.net

In contrast to reactions where the diazonio group is replaced, azo coupling reactions retain the two nitrogen atoms, which form an azo bridge (-N=N-) linking two aromatic rings. wikipedia.org The 4-(2,2,3,3-Tetrafluorocyclobutyl)benzenediazonium ion is an electrophile that can attack other electron-rich aromatic rings, such as phenols or tertiary anilines, in an electrophilic aromatic substitution reaction. wikipedia.orgchemguide.co.uk

The reaction is pH-dependent. For coupling with phenols, the reaction is typically carried out under mildly alkaline conditions to deprotonate the phenol (B47542), forming the more strongly activating phenoxide ion. For coupling with anilines, the reaction is performed in weakly acidic solution. chemguide.co.uk The products are brightly colored azo compounds, which are widely used as dyes. unb.caresearchgate.netnih.gov For example, coupling the diazonium salt with phenol would yield 4-((4-(2,2,3,3-tetrafluorocyclobutyl)phenyl)diazenyl)phenol.

Formation of Heterocyclic Compounds from this compound

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The aniline moiety can participate in a range of cyclization reactions to form fused or non-fused heterocycles.

Quinoline (B57606) Synthesis: The Skraup synthesis or its variations (e.g., Doebner-von Miller reaction) can be employed. Reacting the aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid can produce the corresponding quinoline derivative.

Benzimidazole Synthesis: Condensation of the aniline with a carboxylic acid or its derivative (like an orthoester or aldehyde) under acidic or high-temperature conditions can lead to the formation of a 2-substituted benzimidazole, following an initial N-acylation and subsequent cyclization/dehydration.

Triazole Synthesis: 4-Sulfonyl-1,2,3-triazoles can be formed through a three-component reaction involving an aromatic ketone, a sodium sulfinate, and an azide (B81097) derived from the corresponding aniline. researchgate.net

1,4-Dihydropyridine Synthesis: A multi-component reaction involving the aniline, an aldehyde, and a β-ketoester (like ethyl acetoacetate) can yield substituted dihydropyridines, which are important in medicinal chemistry.

These examples represent just a fraction of the possible heterocyclic systems that can be constructed using this compound as a starting material, highlighting its utility in synthetic organic chemistry.

Synthesis of Imidazoles, Pyrimidines, and Triazoles

The synthesis of imidazole (B134444), pyrimidine (B1678525), and triazole moieties from this compound leverages well-established multicomponent and cyclization reactions. These heterocyclic cores are prevalent in a vast number of biologically active compounds.

Imidazoles: Tetrasubstituted imidazoles can be synthesized via a one-pot, four-component condensation reaction, often referred to as the Radziszewski synthesis or variations thereof. chemrxiv.orgrsc.org In a representative reaction, this compound acts as the amine component, which condenses with a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonium salt (e.g., ammonium acetate) in a suitable solvent like acetic acid. chemrxiv.org This method is highly efficient for creating sterically hindered and electronically diverse imidazole derivatives.

Table 1: Representative Synthesis of a Tetrasubstituted Imidazole Derivative This table presents a plausible reaction based on established multi-component synthesis protocols.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| This compound | Benzil | Benzaldehyde | Ammonium Acetate | 1-(4-(2,2,3,3-Tetrafluorocyclobutyl)phenyl)-2,4,5-triphenyl-1H-imidazole |

Pyrimidines: The pyrimidine ring can be incorporated by reacting the parent aniline with a functionalized pyrimidine precursor. A common approach involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine, such as 4,6-dichloro-2-methylpyrimidine. mdpi.com The aniline displaces one of the chlorine atoms to form an N-pyrimidinyl amine derivative. The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or with a strong base like sodium hydride to first deprotonate the aniline. mdpi.com

Table 2: Synthesis of a Pyrimidine Derivative via SNAr Reaction This table illustrates a representative nucleophilic aromatic substitution reaction.

| Aniline Substrate | Pyrimidine Precursor | Base | Solvent | Product |

| This compound | 4,6-Dichloro-2-methylpyrimidine | Sodium Hydride | Tetrahydrofuran (B95107) (THF) | 6-Chloro-N-(4-(2,2,3,3-tetrafluorocyclobutyl)phenyl)-2-methylpyrimidin-4-amine |

Triazoles: The synthesis of 1,2,3-triazoles is most famously achieved through the Huisgen 1,3-dipolar cycloaddition, particularly its copper-catalyzed variant (CuAAC). organic-chemistry.org This strategy requires the conversion of the aniline into an azide, which is a two-step process. First, the aniline undergoes diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by treatment with sodium azide to yield 4-(1-azido-4-(2,2,3,3-tetrafluorocyclobutyl)benzene). This aryl azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole. frontiersin.org

Condensation Reactions leading to Fused Ring Systems

Condensation reactions provide a direct route to polycyclic structures where a new ring is fused to the phenyl ring of the aniline. A classic example is the Friedländer annulation for the synthesis of quinolines. This reaction involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group, such as a β-ketoester (e.g., ethyl acetoacetate).

To apply this to this compound, the aniline would first need to be converted to an ortho-aminoaryl ketone. However, a more direct approach to fused systems is the reaction with β-dicarbonyl compounds under acidic conditions to form quinoline derivatives. For instance, reacting the aniline with ethyl acetoacetate (B1235776) can lead to the formation of a 4-hydroxyquinoline (B1666331) intermediate, which can be further cyclized.

A more versatile method for creating fused heterocycles is the Gould-Jacobs reaction, where the aniline reacts with diethyl (ethoxymethylene)malonate. The initial substitution product can be thermally cyclized to form a 4-hydroxyquinoline-3-carboxylate ester, a key intermediate for numerous pharmaceuticals.

Table 3: Representative Gould-Jacobs Reaction for Fused Ring Synthesis This table outlines a plausible sequence for synthesizing a quinoline core.

| Step | Reactants | Conditions | Intermediate/Product |

| 1 | This compound, Diethyl (ethoxymethylene)malonate | Heat (e.g., 100-140 °C) | Diethyl 2-(((4-(2,2,3,3-tetrafluorocyclobutyl)phenyl)amino)methylene)malonate |

| 2 | Intermediate from Step 1 | High-temperature cyclization (e.g., Dowtherm A, 250 °C) | Ethyl 4-hydroxy-7-(2,2,3,3-tetrafluorocyclobutyl)quinoline-3-carboxylate |

Palladium-Catalyzed C-H Functionalization of the Phenyl Ring in Derivatized this compound

Modern synthetic chemistry increasingly relies on palladium-catalyzed C-H activation to forge new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. researchgate.net For aniline derivatives, the amino group is often converted into a directing group to control the regioselectivity of the C-H functionalization, typically favoring the ortho position. rsc.orgnih.gov

The strategy involves first converting the amine of this compound into a suitable directing group, such as an amide, carbamate, or a more specialized group like picolinamide (B142947). This derivatized substrate then undergoes a palladium-catalyzed coupling reaction with a partner, such as an aryl halide (for C-H arylation) or an alkene (for C-H olefination). rsc.orgnih.gov This late-stage functionalization is a powerful tool for rapidly generating analogues of a core structure. For example, a picolinamide derivative can direct the ortho-arylation of the phenyl ring with high efficiency.

Table 4: Research Findings on Directed C-H Arylation of a Derivatized Aniline This table presents hypothetical yet plausible research data based on established palladium-catalyzed C-H functionalization methodologies.

| Entry | Directing Group (on Aniline) | Coupling Partner (Aryl-Iodide) | Catalyst | Ligand/Additive | Yield (%) |

| 1 | Picolinamide | 4-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | 85 |

| 2 | Acetyl | 4-Iodotoluene | Pd(OAc)₂ | P(o-tolyl)₃ | 45 |

| 3 | Picolinamide | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | K₂CO₃ | 82 |

| 4 | Picolinamide | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | Ag₂CO₃ | 78 |

This C-H functionalization approach offers a highly modular and efficient route to complex aromatic structures that would be challenging to access through traditional methods. The ability to selectively introduce substituents onto the phenyl ring of this compound derivatives opens up new avenues for fine-tuning the electronic and steric properties of the molecule for various applications.

Mechanistic Investigations of Reactions Involving 4 2,2,3,3 Tetrafluorocyclobutyl Aniline

Elucidation of Reaction Pathways for Synthesis of 4-(2,2,3,3-Tetrafluorocyclobutyl)aniline (B6273705)

The synthesis of this compound can be envisioned through several routes, primarily involving the formation of the carbon-nitrogen bond at the final stage. A plausible approach is the amination of a pre-functionalized benzene (B151609) ring bearing the tetrafluorocyclobutyl group, such as 1-halo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene.

Transition State Analysis in Amination Reactions

The direct amination of an aryl halide precursor with ammonia (B1221849) or an ammonia surrogate is a common method for synthesizing anilines. When the halide is activated towards nucleophilic aromatic substitution (SNAr), the reaction proceeds via a two-step addition-elimination mechanism.

The rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which disrupts the aromaticity and forms a high-energy intermediate known as a Meisenheimer complex. The transition state leading to this intermediate involves the partial formation of the C-N bond and significant charge development. The stability of this transition state, and thus the reaction rate, is highly dependent on the ability of the substituents on the ring to stabilize the accumulating negative charge. The four electron-withdrawing fluorine atoms on the cyclobutyl ring would contribute to stabilizing this negative charge through their powerful inductive effect, thereby facilitating the reaction.

Alternatively, transition-metal-catalyzed amination, such as the Buchwald-Hartwig amination, offers a milder and more general route. This reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The key transition states in this cycle involve the metal center. For instance, the reductive elimination step, which forms the C-N bond and regenerates the active catalyst, is a critical, often concerted, process. The geometry and electronic properties of both the aryl group and the amine influence the energy barrier of this transition state.

Role of Catalysts in Promoting Specific Pathways

Catalysts are pivotal in directing the synthesis of this compound towards efficient and selective pathways.

In metal-catalyzed amination reactions, the choice of catalyst—defined by the metal center and its associated ligands—is critical. Copper and palladium are the most common metals for these transformations. researchgate.net

Copper Catalysts: Copper-catalyzed amination often requires less expensive ligands and can be effective for amination with ammonia. The catalyst's role is to facilitate the coupling of the aryl halide and the amine. The mechanism is thought to involve the formation of a copper-amide species which then reacts with the aryl halide.

Palladium Catalysts: Palladium complexes with specialized phosphine (B1218219) ligands (e.g., bidentate or bulky monophosphine ligands) are highly effective for Buchwald-Hartwig amination. The ligand's role is to stabilize the palladium center throughout the catalytic cycle, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition.

The table below summarizes the roles of different catalysts in plausible amination pathways.

Catalyst Roles in Amination Reactions

| Catalyst System | Plausible Reaction | Key Role of Catalyst | Relevant Mechanistic Steps |

|---|---|---|---|

| CuI / Ligand | Copper-Catalyzed Amination | Activates the amine and facilitates C-N bond formation. | Formation of a copper-amide complex, reaction with aryl halide. |

| Pd(0) / Phosphine Ligand | Buchwald-Hartwig Amination | Facilitates the entire catalytic cycle for C-N cross-coupling. | Oxidative Addition, Ligand Exchange, Reductive Elimination. |

| Strong Base (in SNAr) | Nucleophilic Aromatic Substitution | Acts as a proton scavenger in the final elimination step to restore aromaticity. | Deprotonation of the sigma complex. |

Mechanistic Studies of Aromatic Substitutions on this compound

The reactivity of the aniline (B41778) ring in this compound towards electrophilic aromatic substitution (SEAr) is governed by the interplay of the electronic effects of its two substituents: the amino group and the tetrafluorocyclobutyl group.

Inductive and Resonance Effects of the Tetrafluorocyclobutyl Moiety

The two substituents exert powerful, opposing electronic effects on the benzene ring.

Amino Group (-NH₂): This group has a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, but a very strong electron-donating resonance effect (+R). wikipedia.orgbyjus.com The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, significantly increasing the electron density at the ortho and para positions. wikipedia.org This +R effect makes the amino group a strong activating group and an ortho, para-director. byjus.comwvu.edu

Tetrafluorocyclobutyl Group: This substituent is dominated by a powerful electron-withdrawing inductive effect (-I). The high electronegativity of the four fluorine atoms polarizes the C-F bonds, and this effect is transmitted through the sigma bonds to the aromatic ring, withdrawing electron density. ucsb.eduauburn.edu Alkyl groups typically have a weak electron-donating inductive effect (+I), but this is completely overwhelmed by the fluorines. libretexts.org Due to the saturated nature of the cyclobutyl ring, there is no resonance interaction with the aromatic system. Consequently, the tetrafluorocyclobutyl group is a strong deactivating group.

Regioselectivity and Steric Hindrance in Electrophilic Attack

In an electrophilic aromatic substitution reaction, the incoming electrophile will be directed by the powerful ortho, para-directing amino group. wikipedia.orgbyjus.com Since the para position is already occupied by the tetrafluorocyclobutyl group, substitution is electronically favored at the two ortho positions (C2 and C6) relative to the amino group.

However, the regiochemical outcome is also strongly influenced by steric effects. youtube.com The 2,2,3,3-tetrafluorocyclobutyl group is sterically bulky. This bulk will significantly hinder the approach of an electrophile to the adjacent ortho positions. numberanalytics.comnumberanalytics.com This phenomenon, known as steric hindrance, raises the energy of the transition state for ortho attack, making it less favorable. numberanalytics.com

Therefore, a competition exists between electronic activation (favoring ortho substitution) and steric hindrance (disfavoring ortho substitution). In many cases involving bulky groups, even with strong electronic direction, the substitution may be slowed considerably or may require more forcing conditions. numberanalytics.com

Analysis of Electrophilic Attack on this compound

| Position of Attack | Electronic Effects | Steric Effects | Predicted Outcome |

|---|---|---|---|

| Ortho (to -NH₂) | Strongly activated by +R effect of -NH₂. Stabilized carbocation intermediate. wikipedia.org | Highly hindered by the bulky tetrafluorocyclobutyl group. numberanalytics.com | Electronically favored but sterically disfavored. Likely a minor product or requires harsh conditions. |

| Meta (to -NH₂) | Deactivated. Carbocation intermediate is less stable. wvu.edu | Less sterically hindered than the ortho position. | Electronically disfavored. Unlikely to be a major product. |

Investigation of Radical Pathways in this compound Transformations

Beyond polar reactions, transformations involving this compound can also proceed through radical pathways. Such mechanisms are particularly relevant under photochemical conditions or in the presence of radical initiators. libretexts.org

One plausible radical pathway is initiated by a single-electron transfer (SET) event. For instance, studies on other anilines have shown that they can form an electron donor-acceptor (EDA) complex with a suitable electron-accepting molecule. acs.orgnih.gov Upon photoirradiation, this complex can undergo SET to generate the radical cation of the aniline and a radical anion. nih.gov

A proposed radical chain mechanism for a hypothetical transformation could involve the following steps:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is heated or irradiated to generate initial radical species. libretexts.org

Propagation:

The initiator radical abstracts a hydrogen atom from the N-H bond of the aniline, generating an N-centered radical.

Alternatively, in a photoinduced process, an excited state EDA complex could lead to the formation of the aniline radical cation. acs.orgnih.gov This radical cation could then undergo further reaction, such as deprotonation to yield an N-centered radical.

Termination: Two radical species combine to form a stable, non-radical product. libretexts.org

These radical intermediates could participate in various transformations, including C-H functionalization of the aromatic ring or addition reactions. The presence of multiple fluorine atoms can also influence radical stability and reaction pathways, sometimes leading to defluorination under certain biological or chemical conditions. nih.gov

Kinetic and Thermodynamic Aspects of Reactions involving this compound

There is no available data in the scientific literature concerning the kinetic and thermodynamic aspects of reactions involving this compound. Consequently, no data tables or detailed research findings on this specific topic can be presented.

Spectroscopic Characterization of Reaction Intermediates (where relevant to mechanism)

There are no published studies on the spectroscopic characterization of reaction intermediates formed in reactions involving this compound. Therefore, no information or data tables on this subject can be provided.

Computational and Theoretical Chemistry Studies on 4 2,2,3,3 Tetrafluorocyclobutyl Aniline

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's behavior. Computational analysis allows for a detailed exploration of these features for 4-(2,2,3,3-Tetrafluorocyclobutyl)aniline (B6273705).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, a common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to accurately model its geometry.

The optimization process would start with an initial guess of the molecular structure and iteratively adjust the atomic coordinates to minimize the total electronic energy. The resulting optimized geometry corresponds to a stable conformation of the molecule. Key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-31G(d,p) Level of Theory

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C(aromatic)-N | 1.395 |

| C(aromatic)-C(cyclobutyl) | 1.510 | |

| C(cyclobutyl)-F | 1.350 | |

| N-H | 1.010 | |

| **Bond Angles (°) ** | C-N-H | 112.5 |

| H-N-H | 110.0 | |

| C(aromatic)-C(aromatic)-C(cyclobutyl) | 121.0 | |

| Dihedral Angles (°) | C-C-C-N | 180.0 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT calculation.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the nitrogen atom and the aromatic carbons. Conversely, the LUMO would likely have significant contributions from the tetrafluorocyclobutyl group, given its electron-withdrawing nature.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry can also predict how a molecule will behave in chemical reactions, providing insights into reaction mechanisms and product formation.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Computational methods can locate transition state structures and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For instance, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would attack the aniline ring. DFT calculations could be used to model the reaction pathway, identify the transition state for the formation of the sigma complex, and determine the activation energy for this step.

Table 3: Hypothetical Activation Energies for Electrophilic Bromination of this compound

| Position of Substitution | Activation Energy (kcal/mol) |

| Ortho | 15.2 |

| Meta | 22.5 |

Note: The data in this table is hypothetical and illustrates the expected relative activation energies based on the directing effects of the amino group.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the case of this compound, the aniline moiety contains an activating amino group, which is ortho-, para-directing for electrophilic substitutions. The tetrafluorocyclobutyl group is electron-withdrawing and would act as a deactivator.

Computational methods can predict regioselectivity by analyzing the distribution of electron density and the molecular electrostatic potential (MEP). Regions of negative electrostatic potential indicate areas susceptible to electrophilic attack. For this compound, the highest negative potential would be expected at the ortho positions relative to the amino group.

Quantum Chemical Descriptors for this compound

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors can be calculated using the energies of the frontier orbitals.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η).

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).

Table 4: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value |

| Chemical Hardness (η) | 2.45 eV |

| Chemical Softness (S) | 0.41 eV⁻¹ |

| Electronegativity (χ) | 3.40 eV |

| Electrophilicity Index (ω) | 2.36 eV |

Note: The data in this table is hypothetical and derived from the illustrative HOMO-LUMO energies presented earlier.

Fukui Functions and Electrostatic Potential Maps

Fukui functions are essential reactivity descriptors derived from density functional theory (DFT) that help in identifying the most reactive sites within a molecule. wikipedia.orgfaccts.de These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.netresearchgate.net Consequently, they can predict the sites susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, the Fukui function can be calculated for different scenarios:

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for radical attack.

The electrostatic potential (ESP) map is another critical tool that illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In the case of this compound, the electron-withdrawing nature of the four fluorine atoms on the cyclobutyl ring is expected to have a significant impact on the electronic properties of the aniline moiety. This effect would likely decrease the electron density on the aromatic ring and the amino group, influencing its reactivity in electrophilic aromatic substitution reactions. Computational studies on related N-substituted-4-piperidones have shown that substituents on aromatic rings can significantly modify the distribution of frontier molecular orbitals and local reactivity indices. nih.gov

Hypothetical Fukui Function Indices for Electrophilic Attack on this compound

| Atomic Site | Fukui Index (f-) | Predicted Reactivity for Electrophilic Attack |

| N (Amino Group) | 0.25 | Moderate |

| C1 (ipso-Carbon) | 0.05 | Low |

| C2/C6 (ortho) | 0.18 | High |

| C3/C5 (meta) | 0.08 | Low |

| C4 (para) | 0.12 | Moderate |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of aniline chemistry and the expected electronic effects of the substituent. Actual values would require specific quantum chemical calculations.

Hardness and Softness Parameters

Chemical hardness (η) and softness (S) are global reactivity descriptors that provide information about the stability and reactivity of a molecule. researchgate.netresearchgate.net Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the inverse of hardness and indicates the ease with which the electron cloud can be polarized. researchgate.netmdpi.com

These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as follows:

Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

Softness (S) ≈ 1 / (2η)

A large HOMO-LUMO gap corresponds to high hardness and low reactivity, while a small gap indicates high softness and higher reactivity. researchgate.net The electron-withdrawing tetrafluorocyclobutyl group is expected to lower the energy of the HOMO of the aniline ring, potentially increasing the HOMO-LUMO gap and thus the hardness of the molecule compared to unsubstituted aniline.

Hypothetical Hardness and Softness Parameters for Aniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Softness (S) |

| Aniline | -5.1 | -0.2 | 2.45 | 0.204 |

| 4-Methylaniline | -4.9 | -0.1 | 2.40 | 0.208 |

| 4-Nitroaniline | -6.0 | -1.5 | 2.25 | 0.222 |

| This compound (Est.) | -5.5 | -0.5 | 2.50 | 0.200 |

Note: The data in this table is hypothetical and for illustrative purposes, based on expected trends from substituent effects. Actual values would require specific quantum chemical calculations.

Theoretical Insights into the Fluorine Effects on Aniline Reactivity

The presence of fluorine atoms in the 4-(2,2,3,3-Tetrafluorocyclobutyl) substituent dramatically alters the electronic properties and reactivity of the aniline ring. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect) transmitted through the sigma bonds of the cyclobutyl ring to the aniline system.

This electron withdrawal has several key consequences:

Decreased Basicity of the Amino Group : The electron density on the nitrogen atom is reduced, making it a weaker base compared to aniline.

Altered Regioselectivity : While the amino group is an ortho-, para- director, the strong deactivating effect of the tetrafluorocyclobutyl group would likely slow down substitution at these positions compared to aniline. The precise influence on the ortho/para ratio would depend on a subtle interplay of inductive and potential minor hyperconjugative effects.

Theoretical calculations can quantify these effects by calculating properties such as the pKa of the conjugate acid, atomic charges, and the activation energies for electrophilic attack at different positions on the ring. Studies on other substituted anilines have demonstrated strong correlations between computed properties like oxidation potentials and experimental reactivity. rsc.orgrsc.org

Development of Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.govnih.gov These models are built using calculated molecular descriptors that quantify various aspects of a molecule's electronic and steric properties.

For a series of derivatives of this compound (e.g., with additional substituents on the aniline ring), a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant of a reaction or an equilibrium constant. The Hammett equation is a classic example of a linear free-energy relationship, a type of QSRR. wikipedia.orglibretexts.org

Key steps in developing a QSRR model for these derivatives would include:

Defining a Training Set : Synthesizing or computationally designing a series of derivatives with varied substituents.

Calculating Molecular Descriptors : For each molecule in the set, a range of descriptors would be calculated using computational chemistry software. These could include:

Electronic Descriptors : Hammett constants (σ), HOMO/LUMO energies, dipole moment, atomic charges. acs.org

Steric Descriptors : Molar volume, surface area, specific substituent steric parameters.

Topological Descriptors : Connectivity indices that describe the branching and shape of the molecule.

Model Building and Validation : Using statistical methods like multiple linear regression, a mathematical equation is derived that links the descriptors to the observed or calculated reactivity. The predictive power of the model is then tested on a separate set of molecules (the test set).

Hypothetical QSRR Descriptors for Derivatives of this compound

| Substituent (R) at C2 | Hammett Constant (σ_meta) | HOMO Energy (eV) | Calculated Dipole Moment (Debye) |

| -H | 0.00 | -5.50 | 2.8 |

| -CH3 | -0.07 | -5.45 | 2.9 |

| -Cl | 0.37 | -5.65 | 2.1 |

| -NO2 | 0.71 | -5.85 | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes. It demonstrates the types of descriptors that would be used in a QSRR study.

Applications of 4 2,2,3,3 Tetrafluorocyclobutyl Aniline in Advanced Chemical Synthesis

4-(2,2,3,3-Tetrafluorocyclobutyl)aniline (B6273705) as a Versatile Building Block in Organic Synthesis

This compound is a specialized aromatic amine that serves as a valuable starting material in organic synthesis. Its structure combines the reactive primary amino group and the aromatic ring of aniline (B41778) with a bulky, lipophilic, and metabolically stable tetrafluorocyclobutyl substituent. This fluorinated group is known to enhance properties such as thermal stability, metabolic resistance, and binding affinity by altering lipophilicity and electronic characteristics. The presence of the primary amine allows for a wide range of chemical transformations, making it a key precursor for complex molecular architectures.

In medicinal chemistry, fluorinated anilines are critical intermediates for the synthesis of active pharmaceutical ingredients (APIs). The aniline moiety is a common feature in many drug scaffolds, and the incorporation of fluorine can improve a drug's metabolic stability and bioavailability. chemimpex.com While specific drugs derived from this compound are not extensively documented in public literature, its utility can be inferred from the established reactivity of the aniline functional group.

The primary amino group is a nucleophile that readily participates in a variety of bond-forming reactions. These transformations are fundamental to building the core structures of many pharmaceutical agents. For instance, N-acylation with carboxylic acids or their derivatives (like acyl chlorides) yields amides, a common functional group in drug molecules. Similarly, N-alkylation introduces substituents that can modulate biological activity.

Furthermore, the aniline group can be used to construct heterocyclic systems, which are prevalent in pharmaceuticals. For example, condensation reactions with dicarbonyl compounds can lead to the formation of various heterocycles. The amino group can also be converted into a diazonium salt, a highly versatile intermediate that can be substituted with a wide range of functional groups through Sandmeyer or similar reactions. libretexts.org The tetrafluorocyclobutyl group is expected to remain stable throughout these transformations, imparting its unique properties to the final pharmaceutical target. The development of N-trifluoroalkyl anilines as potential inhibitors for enzymes like prolyl hydroxylase highlights the industry's interest in such fluorinated scaffolds. nih.gov

Table 1: Potential Pharmaceutical Synthetic Reactions

| Reaction Type | Reagent Example | Potential Product Structure |

| N-Acylation | Acetyl Chloride | N-(4-(2,2,3,3-tetrafluorocyclobutyl)phenyl)acetamide |

| N-Alkylation | Benzyl Bromide | N-benzyl-4-(2,2,3,3-tetrafluorocyclobutyl)aniline |